molecular formula C14H12N2O2S2 B5867809 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide

Cat. No. B5867809
M. Wt: 304.4 g/mol
InChI Key: RNLLQPORVBXUMN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide, also known as HTA, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamides and has been shown to possess unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is not fully understood. However, it is believed that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide exerts its anti-cancer activity by inhibiting the activity of specific enzymes and signaling pathways that are essential for cancer cell survival. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been shown to possess unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the programmed cell death pathway. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has also been shown to inhibit the activity of specific enzymes and signaling pathways that are essential for cancer cell survival. In addition, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in most organic solvents, which makes it easy to work with in the lab. However, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide. One area of research is to further elucidate its mechanism of action. Another area of research is to determine its potential applications in other fields such as neurology and immunology. Additionally, more research is needed to determine its potential toxicity and side effects in vivo. Overall, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has shown great promise as a potential therapeutic agent for cancer treatment and other diseases, and further research is needed to fully understand its potential.

Synthesis Methods

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide can be synthesized through a simple reaction between 2-thiophenecarboxylic acid and 2-amino-4-hydroxybenzenethiol. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder that is soluble in most organic solvents.

Scientific Research Applications

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is in the field of cancer research. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has been shown to possess potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

(E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-12-6-2-1-5-11(12)15-14(19)16-13(18)8-7-10-4-3-9-20-10/h1-9,17H,(H2,15,16,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLLQPORVBXUMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.